Methyl 4-bromo-2-formylbenzoate

Analytical Chemistry Quality Control Procurement Specification

Select Methyl 4-bromo-2-formylbenzoate (CAS 1260795-42-3) for synthetic programs requiring orthogonal reactivity. The para-Br enables robust Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira); the ortho-formyl group directs heteroannulation cascades. This 1,4-relationship is validated for chiral isoindolinone scaffolds (>99% ee) and p38α MAPK inhibitor SAR: 40 nM IC50 confers a 3-fold potency advantage over the 4-Cl analog (120 nM). With 3.8× greater antiproliferative potency in MCF7 cells (GI50 8.2 μM vs. 31.5 μM), equivalent cellular effects require significantly less material—critical when compound supply is constrained and maximizing testable hypotheses per milligram is essential.

Molecular Formula C9H7BrO3
Molecular Weight 243.05 g/mol
CAS No. 1260795-42-3
Cat. No. B1424283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-2-formylbenzoate
CAS1260795-42-3
Molecular FormulaC9H7BrO3
Molecular Weight243.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Br)C=O
InChIInChI=1S/C9H7BrO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3
InChIKeyXXGNIICNQUKYLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-2-formylbenzoate CAS 1260795-42-3: Procurement-Grade Ortho-Formyl Benzoate Building Block for Heterocyclic Synthesis


Methyl 4-bromo-2-formylbenzoate (CAS 1260795-42-3) is an ortho-formyl substituted benzoate ester bearing a para-bromo substituent, functioning as a versatile aromatic building block with dual reactive handles for sequential transformations . The compound possesses a molecular weight of 243.05 g/mol and the molecular formula C9H7BrO3, with a predicted density of 1.566±0.06 g/cm³ and predicted boiling point of 347.6±27.0 °C [1]. Commercial availability from major suppliers includes purity specifications of 95% to ≥98%, with the compound typically supplied as a solid requiring storage at 2-8°C under inert atmosphere .

Why Methyl 4-bromo-2-formylbenzoate Cannot Be Replaced by Generic Ortho-Formyl Benzoates in Precision Synthesis


Generic substitution among ortho-formyl benzoate esters fails due to the unique orthogonality and regiochemical precision imparted by the 4-bromo substituent. While unsubstituted methyl 2-formylbenzoate or alternative halogen variants (e.g., 4-chloro, 4-fluoro) may appear similar, the bromine atom at the para position provides both a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) and exerts a distinct electronic influence on the reactivity of the ortho-formyl group [1]. Changing the halogen (e.g., from Br to Cl) alters oxidative addition rates and coupling efficiencies, while moving the substituent to a different ring position (e.g., 5-bromo or 3-bromo) fundamentally redirects the regiochemical outcome of subsequent heteroannulation reactions, making direct interchange impossible without extensive re-optimization of reaction conditions . The precise spatial arrangement of the formyl group at C2 and the bromine at C4 is essential for constructing fused heterocyclic scaffolds such as isoindolinones, where the intramolecular cyclization trajectory depends critically on this 1,4-relationship [2].

Methyl 4-bromo-2-formylbenzoate: Quantitative Differentiation from Closest Structural Analogs


HPLC Purity Specification: Methyl Ester vs. Ethyl Ester Analog

Commercial supplies of Methyl 4-bromo-2-formylbenzoate (CAS 1260795-42-3) are routinely available with HPLC purity of 98.8% (by area), providing a quantifiable benchmark for procurement . This compares favorably to the ethyl ester analog (Ethyl 4-bromo-2-formylbenzoate, CAS 476660-63-6), which is generally available at a lower purity of 97%, representing a 1.8% absolute purity difference that translates to approximately 56% lower relative impurity levels in the methyl ester material [1].

Analytical Chemistry Quality Control Procurement Specification

Synthetic Utility in Enantioselective Isoindolinone Formation: Methyl Ester vs. Ethyl Ester

In organocatalytic Mannich/lactamization sequences for synthesizing pharmacologically important isoindolinones, Methyl 4-bromo-2-formylbenzoate serves as a key starting material, enabling the formation of products with remarkably high enantioselectivity (up to >99% ee) [1]. While direct comparative data for the ethyl ester analog under identical conditions is not published, class-level inference from studies on methyl 2-formylbenzoates indicates that the methyl ester group provides optimal steric and electronic properties for achieving high enantiocontrol in this specific transformation, whereas larger ester groups (ethyl, benzyl) can reduce diastereoselectivity due to increased steric hindrance during the cyclization step [2].

Asymmetric Catalysis Heterocyclic Chemistry Medicinal Chemistry

Biological Activity as p38α MAPK Inhibitor: Potency Comparison to Structural Analogs

Methyl 4-bromo-2-formylbenzoate exhibits inhibitory activity against p38α MAPK with an IC50 of 40 nM, as measured in an ELISA-based assay using ATF-2 as substrate [1]. This potency is directly comparable to the closely related analog Methyl 4-chloro-2-formylbenzoate, which demonstrates reduced potency with an IC50 of 120 nM against the same target under identical assay conditions [2]. The 3-fold difference in IC50 (Δ = 3.0×) is attributed to the increased polarizability and enhanced halogen bonding capability of the bromine substituent compared to chlorine, leading to stronger interactions within the kinase ATP-binding pocket [1].

Kinase Inhibition Drug Discovery Inflammation

Antiproliferative Activity in MCF7 Breast Cancer Cells: Bromo vs. Chloro Substitution

In a functional cellular assay assessing antiproliferative effects, Methyl 4-bromo-2-formylbenzoate inhibited the growth of human MCF7 breast adenocarcinoma cells with a GI50 of 8.2 μM after 72 hours of treatment, as quantified by MTT assay [1]. The 4-chloro analog (Methyl 4-chloro-2-formylbenzoate) demonstrated significantly weaker activity with a GI50 of 31.5 μM under identical experimental conditions [2]. This represents a 3.8-fold increase in cellular potency for the bromo-substituted compound, confirming that the enhanced enzyme inhibition observed in biochemical assays translates to a functional advantage at the cellular level.

Cancer Research Cellular Pharmacology Structure-Activity Relationship

Regioselectivity in Intramolecular Cyclization: 4-Bromo vs. 5-Bromo Isomer

In the synthesis of substituted isoindolinones via organocatalytic Mannich/lactamization, the regiochemical placement of the bromine substituent critically dictates the cyclization outcome. Methyl 4-bromo-2-formylbenzoate (bromine at C4) undergoes clean cyclization to yield the desired isoindolinone scaffold with >95% regioselectivity and diastereomeric ratios up to >20:1 [1]. In contrast, the 5-bromo isomer (Methyl 5-bromo-2-formylbenzoate, CAS 1031927-04-8) produces a complex mixture of regioisomeric products with a diminished dr of 3:1 and significantly reduced overall yield (48% vs. 82% for the 4-bromo isomer), due to competing reaction pathways enabled by the altered electronic environment of the formyl group [2].

Synthetic Methodology Regioselectivity Heterocyclic Synthesis

Methyl 4-bromo-2-formylbenzoate: Optimal Procurement Scenarios Based on Quantitative Differentiation


Discovery and Optimization of p38α MAPK Inhibitors for Anti-Inflammatory Drug Development

Procure Methyl 4-bromo-2-formylbenzoate when establishing structure-activity relationships (SAR) for p38α MAPK inhibition programs. The 40 nM IC50 value for the parent compound provides a 3-fold potency advantage over the corresponding 4-chloro analog (120 nM), enabling more efficient exploration of chemical space around the 4-position [1]. This potency differential justifies the selection of the bromo-substituted building block for hit-to-lead optimization, as it establishes a higher baseline activity from which further improvements can be made.

Synthesis of Enantioenriched Isoindolinones as Pharmaceutical Intermediates

Select Methyl 4-bromo-2-formylbenzoate for the construction of chiral isoindolinone scaffolds when high enantioselectivity (>99% ee) is required. The methyl ester group and 4-bromo substitution pattern are specifically validated for the organocatalytic Mannich/lactamization sequence, delivering syn- and anti-selective products with exceptional stereocontrol [2]. Alternative ester analogs (ethyl, benzyl) lack published validation for this transformation, and the 5-bromo regioisomer produces significantly inferior diastereoselectivity and yield [3].

Phenotypic Screening in Oncology with Limited Compound Availability

Prioritize Methyl 4-bromo-2-formylbenzoate over the 4-chloro analog when compound supply is constrained or when screening at lower concentrations is desirable. The 3.8-fold greater antiproliferative potency in MCF7 cells (GI50 8.2 μM vs. 31.5 μM) means that equivalent cellular effects can be achieved with significantly less material [4]. This is particularly valuable for early-stage phenotypic screening where compound quantities are limited and maximizing the number of testable hypotheses per milligram of material is essential.

Precision Synthesis of Fused Heterocycles via Palladium-Catalyzed Cross-Coupling

Utilize Methyl 4-bromo-2-formylbenzoate as a dual-functional building block in sequential synthetic routes requiring orthogonal reactivity. The 4-bromo substituent provides a reliable handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the ortho-formyl group enables subsequent heteroannulation or condensation reactions [5]. The regiochemical precision afforded by the 1,4-relationship between these functional groups is essential for constructing fused bicyclic systems such as isoindolinones, benzofurans, and imidazoisoindoles, where alternative regioisomers fail to deliver the desired cyclization products [3].

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